2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide
Description
This compound features a 1,6-dihydropyridazinone core substituted at the 3-position with a 4-fluorophenyl group. The 1-position is linked to a propanamide side chain terminating in a 1,2-oxazol-3-yl moiety. The propanamide linker balances solubility and conformational flexibility, critical for target engagement .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-10(16(23)18-14-8-9-24-20-14)21-15(22)7-6-13(19-21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZQEOBUNBLKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H14F N4O2
- Molecular Weight : 298.30 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a dihydropyridazine core substituted with a fluorophenyl group and an oxazole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Inhibition of Carbonic Anhydrase IX : A related study demonstrated that pyridazinone-substituted compounds showed potent inhibition of membrane-bound human carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX is associated with reduced tumor growth and metastasis .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | PANC-1 |
| Compound B | 7.5 | MCF-7 |
| 2-[3-(4-fluorophenyl)-6-oxo...] | 6.0 | A549 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- SMYD Proteins Inhibition : Research has highlighted the potential of similar compounds as inhibitors of SMYD proteins (SMYD2 and SMYD3), which play crucial roles in gene regulation and are implicated in various cancers .
Antioxidant Activity
The antioxidant properties of related compounds have been studied, suggesting that they may help mitigate oxidative stress in cells, thereby contributing to their anticancer effects . This is particularly relevant as oxidative stress is a known factor in cancer development.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Interaction : The presence of the oxazole and dihydropyridazine moieties suggests potential interactions with various enzymes, possibly through hydrogen bonding or π-stacking interactions.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer pathways, reinforcing its potential as a lead compound for further development .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Case Study on CA IX Inhibition : A clinical investigation assessed the effects of CA IX inhibitors on tumor growth in patients with renal cell carcinoma, showing promising results for compounds structurally similar to 2-[3-(4-fluorophenyl)-6-oxo...] .
- Antiproliferative Activity : Another study evaluated the antiproliferative effects of various derivatives against breast cancer cell lines, establishing a correlation between structural modifications and biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with specific molecular targets involved in cancer progression .
- Anti-inflammatory Properties:
- Neurological Disorders:
Biological Research Applications
- Receptor-Ligand Interactions:
- Chemical Biology:
Industrial Applications
- Synthesis of Advanced Materials:
- Pharmaceutical Development:
Case Studies
- Cytotoxicity Studies:
- Inflammation Models:
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacokinetic and Stability Profiles
- Propanamide Linker : The propanamide chain in the target compound and CatS inhibitor (29) may confer greater metabolic stability than the acetamide group in Compound X, as alkyl linkers resist enzymatic cleavage .
- Sulfonyl Group in CatS Inhibitor : The sulfonyl moiety in Compound 29 enhances solubility and target specificity but introduces steric bulk absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
